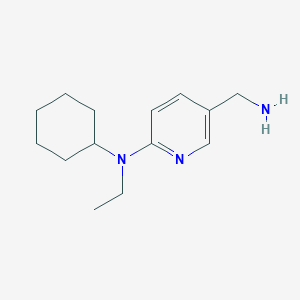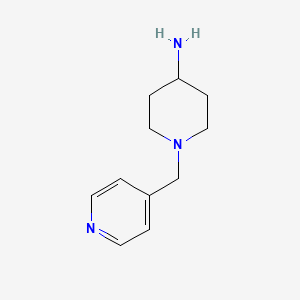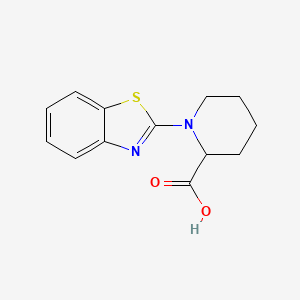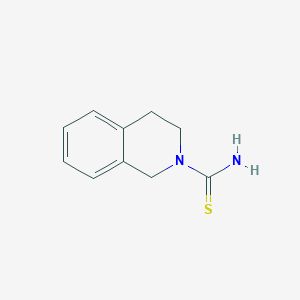
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss this specific compound, they offer insights into the chemistry of related pyrazole derivatives, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-diketones, and β-ketoesters. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is achieved by reacting the acid chloride derivative with various aminophenols . These methods could potentially be adapted for the synthesis of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation, hydrogen bonding, and electronic properties of the compounds. The molecular structure of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" would likely exhibit similar characteristics, with the bromophenyl group influencing the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization reactions to yield a wide range of products. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . The choice of reagents and reaction conditions can lead to different products, indicating the versatility of pyrazole chemistry. The bromophenyl group in "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" could potentially participate in electrophilic aromatic substitution reactions, further expanding the range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy or bromo groups can affect the compound's solubility, melting point, and stability . Theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT methods, are used to predict properties such as NMR chemical shifts and HOMO-LUMO energy levels, which are indicative of a molecule's reactivity and electronic transitions . The physical and chemical properties of "1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" would be expected to be consistent with these findings, with specific characteristics determined by its unique substituents.
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, often related to their antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives can have a variety of effects, often related to their antileishmanial and antimalarial activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBOZBTXIGCQQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)


![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)






